molecular formula C16H22N4O4 B5412838 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1,3-diethylurea

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1,3-diethylurea

Cat. No.: B5412838
M. Wt: 334.37 g/mol
InChI Key: GETOPEVCXLUDCB-UHFFFAOYSA-N
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Description

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1,3-diethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and bioactivity, making it a valuable candidate for further exploration in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1,3-diethylurea typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate nitrile oxide precursor under controlled conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the urea moiety: The resulting 1,2,4-oxadiazole intermediate is then reacted with diethylamine and an appropriate isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1,3-diethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the oxadiazole ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1,3-diethylurea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions due to its bioactive nature.

    Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1,3-diethylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application and target.

Comparison with Similar Compounds

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1,3-diethylurea can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenyl derivatives: These compounds share the dimethoxyphenyl moiety and may exhibit similar bioactivity.

    1,2,4-Oxadiazole derivatives: Compounds with the 1,2,4-oxadiazole ring are known for their stability and bioactivity, making them valuable in medicinal chemistry.

    Urea derivatives: Urea-containing compounds are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.

The uniqueness of this compound lies in its combination of these functional groups, providing a versatile scaffold for further research and development.

Properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-5-17-16(21)20(6-2)10-14-18-15(19-24-14)11-7-8-12(22-3)13(9-11)23-4/h7-9H,5-6,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETOPEVCXLUDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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